1-(3-Bromothiophen-2-yl)-N-methylmethanamine
Overview
Description
This compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The bromine atom at the 3-position of the thiophene ring suggests that it might be a product of electrophilic aromatic substitution . The N-methylmethanamine part of the molecule indicates the presence of an amine functional group, which is a basic functional group in organic chemistry and often participates in various chemical reactions .
Molecular Structure Analysis
The molecule likely has regions of polarity due to the electronegative sulfur and bromine atoms, and the polar N-H bond in the amine group. The presence of the aromatic thiophene ring suggests that the molecule might have some degree of planarity .Chemical Reactions Analysis
The amine group in this molecule can participate in a variety of reactions, such as acid-base reactions, alkylation, and acylation . The bromine atom on the thiophene ring can act as a good leaving group in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of an aromatic ring and a bromine atom could increase its density and boiling point compared to similar sized aliphatic compounds .Scientific Research Applications
Application in Organic Chemistry
1-(3-Bromothiophen-2-yl)methanimine is used in the field of organic chemistry . It’s used in the synthesis of imine derivatives via the Suzuki cross-coupling reaction .
Method of Application
The compound is reacted with various arylboronic acids in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .
Results and Outcomes
The Suzuki cross-coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids resulted in a variety of imine derivatives .
Application in Palladium-Catalyzed Imine Hydrolysis
1-(3-Bromothiophen-2-yl)methanimine is used in the study of palladium-catalyzed imine hydrolysis .
Method of Application
In this research, commercially available 4-methylpyridin-2-amine was reacted with 3-bromothiophen-2-carbaldehyde in the presence of glacial acetic acid and the Schiff base (E)-1- (3-bromothiophen-2-yl)-N- (4-methylpyridin-2-yl)methanimine was obtained in a 79% yield .
Results and Outcomes
The coupling of the Schiff base with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd (PPh 3) 4 as catalyst, yielded products with the hydrolysis of the imine linkages in good to moderate yields .
Application in Material Science
(3-Bromothiophen-2-yl)methanol, a compound similar to the one you mentioned, is used in the field of material science . It’s used in the synthesis of various materials due to its reactivity .
Method of Application
The compound can be reacted with various other compounds to form complex structures. The specific methods of application would depend on the desired end product .
Results and Outcomes
The outcomes of these reactions can vary widely, resulting in a range of different materials with unique properties .
Application in Density Functional Theory (DFT) Studies
A variety of imine derivatives have been synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids .
Method of Application
The compound is reacted with various arylboronic acids in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .
Results and Outcomes
Density functional theory (DFT) investigations on all synthesized molecules were performed. Conceptual DFT reactivity descriptors and molecular electrostatic potential analyses were performed by using B3LYP/6-31G (d,p) method to explore the reactivity and reacting sites of all derivatives .
Application in Material Synthesis
(3-Bromothiophen-2-yl)methanol, a compound similar to the one you mentioned, is used in the field of material science . It’s used in the synthesis of various materials due to its reactivity .
Method of Application
The compound can be reacted with various other compounds to form complex structures. The specific methods of application would depend on the desired end product .
Results and Outcomes
The outcomes of these reactions can vary widely, resulting in a range of different materials with unique properties .
Application in Density Functional Theory (DFT) Studies
A variety of imine derivatives have been synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids .
Method of Application
The compound is reacted with various arylboronic acids in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .
Results and Outcomes
Density functional theory (DFT) investigations on all synthesized molecules were performed. Conceptual DFT reactivity descriptors and molecular electrostatic potential analyses were performed by using B3LYP/6-31G (d,p) method to explore the reactivity and reacting sites of all derivatives .
Future Directions
properties
IUPAC Name |
1-(3-bromothiophen-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-4-6-5(7)2-3-9-6/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHWQOUNJJLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651743 | |
Record name | 1-(3-Bromothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromothiophen-2-yl)-N-methylmethanamine | |
CAS RN |
1086379-44-3 | |
Record name | 1-(3-Bromothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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